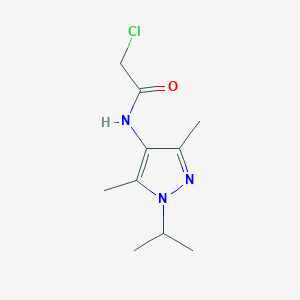![molecular formula C14H16ClNO4 B7576104 2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPCC and is synthesized through a complex chemical process. CPCC has been studied for its potential use in various scientific applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of CPCC is not fully understood. However, studies have shown that CPCC inhibits the activity of an enzyme called acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid oxidation. This, in turn, leads to the death of the target organism, whether it is a weed or a fungus.
Biochemical and Physiological Effects:
CPCC has been shown to have significant biochemical and physiological effects on the target organism. Studies have shown that CPCC inhibits the biosynthesis of fatty acids, which leads to the accumulation of malonyl-CoA. This, in turn, leads to the death of the target organism. CPCC has also been shown to have significant effects on the growth and development of the target organism.
Vorteile Und Einschränkungen Für Laborexperimente
CPCC has several advantages and limitations for lab experiments. One of the primary advantages is its potent herbicidal and fungicidal activity. This makes it an ideal compound for studying the mechanism of action of herbicides and fungicides. However, CPCC also has several limitations. One of the primary limitations is its toxicity. CPCC is highly toxic to humans and animals, which makes it difficult to work with in a lab setting.
Zukünftige Richtungen
There are several future directions for research on CPCC. One of the primary areas of research is the development of new herbicides and fungicides based on CPCC. This could lead to the development of more effective and environmentally friendly herbicides and fungicides. Another area of research is the development of new synthetic methods for CPCC. This could lead to more efficient and cost-effective methods for synthesizing CPCC. Finally, there is a need for further research on the mechanism of action of CPCC. This could lead to a better understanding of how CPCC works and how it can be used to develop new herbicides and fungicides.
Synthesemethoden
The synthesis of CPCC is a complex chemical process that involves several steps. The first step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with methyl isocyanate to form 2-(4-chlorophenoxy)ethyl isocyanate. The final step involves the reaction of 2-(4-chlorophenoxy)ethyl isocyanate with cyclopropane-1-carboxylic acid to form CPCC.
Wissenschaftliche Forschungsanwendungen
CPCC has been studied for its potential use in various scientific applications. One of the primary areas of research has been its potential use as a herbicide. Studies have shown that CPCC has potent herbicidal activity against a wide range of weeds. CPCC has also been studied for its potential use as a fungicide. Studies have shown that CPCC has potent fungicidal activity against a wide range of fungi.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-16(13(17)11-8-12(11)14(18)19)6-7-20-10-4-2-9(15)3-5-10/h2-5,11-12H,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYRABMMCNOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)

![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)